![molecular formula C7H14N4O4 B12316904 1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B12316904.png)
1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-2’-Deoxyribofuranosyl-3-guanylurea: is a chemical compound with the molecular formula C7H14N4O4 and a molecular weight of 218.21 g/mol It is a derivative of guanylurea and is structurally characterized by the presence of a deoxyribofuranosyl group attached to the guanylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-2’-Deoxyribofuranosyl-3-guanylurea typically involves the reaction of guanylurea with a deoxyribofuranosyl donor. One common method includes the use of protected deoxyribofuranosyl derivatives, which are reacted with guanylurea under acidic or basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of D-2’-Deoxyribofuranosyl-3-guanylurea may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in bulk quantities. The process may also involve continuous monitoring and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: D-2’-Deoxyribofuranosyl-3-guanylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanylurea derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, D-2’-Deoxyribofuranosyl-3-guanylurea is used as a building block for the synthesis of more complex molecules. It is also employed in studies of reaction mechanisms and chemical kinetics .
Biology: In biological research, the compound is used to study nucleotide analogs and their interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of similar nucleoside analogs .
Medicine: Its structural similarity to nucleosides makes it a candidate for drug design and development .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of D-2’-Deoxyribofuranosyl-3-guanylurea involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes . Additionally, the compound’s ability to form stable complexes with nucleic acids makes it useful in studying DNA and RNA interactions .
Comparison with Similar Compounds
2’-Deoxyguanosine: A nucleoside analog with a similar structure but different functional groups.
3’-Deoxyguanosine: Another nucleoside analog with variations in the sugar moiety.
5-Aza-2’-deoxycytidine: A compound used in epigenetic studies and cancer therapy.
Uniqueness: D-2’-Deoxyribofuranosyl-3-guanylurea is unique due to its specific combination of a deoxyribofuranosyl group and a guanylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H14N4O4 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14) |
InChI Key |
VGUQMXPKKFTIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1NC(=O)N=C(N)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


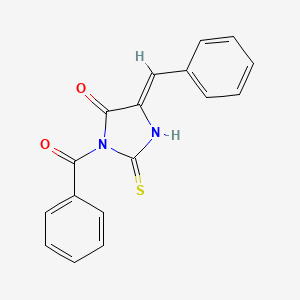
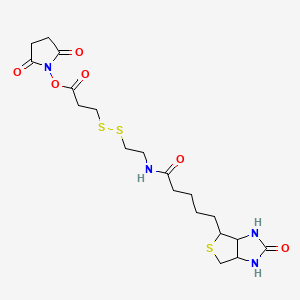
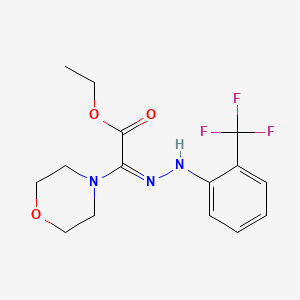
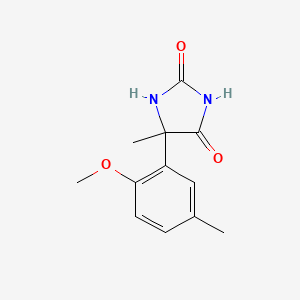
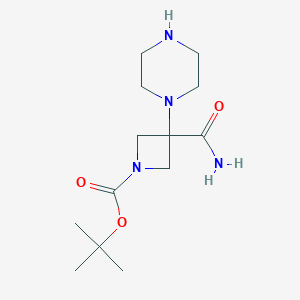
![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)

![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
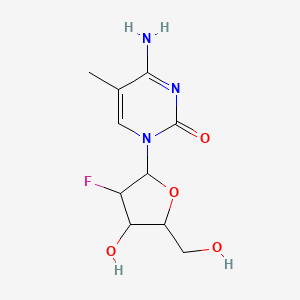
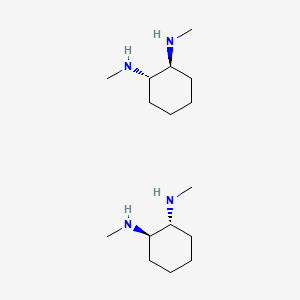
![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)
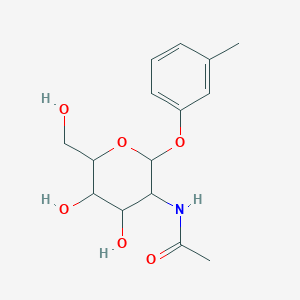
![4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12316917.png)
